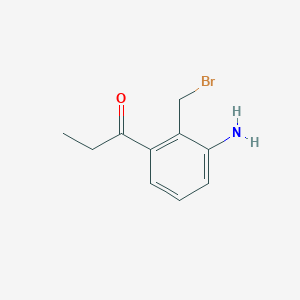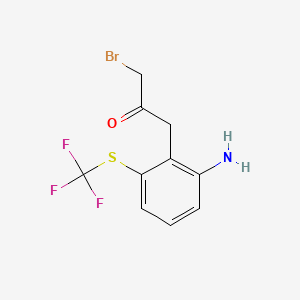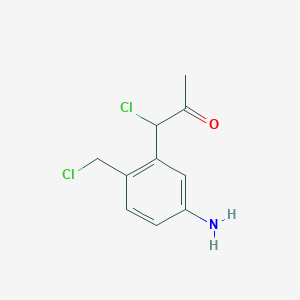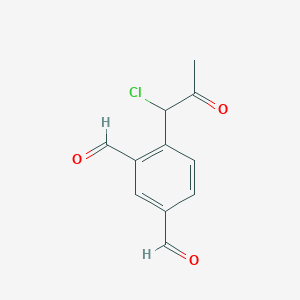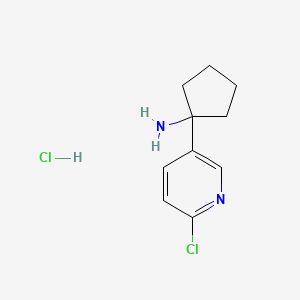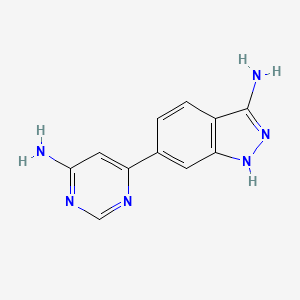
6-(6-Aminopyrimidin-4-yl)-1H-indazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(6-Aminopyrimidin-4-yl)-1H-indazol-3-amine is a complex organic compound that features both pyrimidine and indazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(6-Aminopyrimidin-4-yl)-1H-indazol-3-amine typically involves multi-step organic reactions. One common approach is the nucleophilic substitution reaction where an amino group is introduced into the pyrimidine ring. This can be achieved using adamantylalkylamines under Pd(0) catalysis . Another method involves the use of substituted benzamidines and 2-benzylidenemalononitriles to form pyrimidine derivatives .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-(6-Aminopyrimidin-4-yl)-1H-indazol-3-amine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as K₂S₂O₈.
Reduction: Common reducing agents like NaBH₄ can be used.
Substitution: Nucleophilic substitution reactions are common, especially for introducing amino groups.
Common Reagents and Conditions
Oxidation: K₂S₂O₈ in DMSO.
Reduction: NaBH₄ in methanol.
Substitution: Pd(0) catalysis with adamantylalkylamines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolines, while substitution reactions can introduce various functional groups into the pyrimidine ring .
Scientific Research Applications
6-(6-Aminopyrimidin-4-yl)-1H-indazol-3-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit specific kinases.
Industry: Could be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action for 6-(6-Aminopyrimidin-4-yl)-1H-indazol-3-amine involves its interaction with molecular targets such as kinases. The compound can inhibit the activity of these enzymes, thereby affecting various cellular pathways. This inhibition is often achieved through binding to the active site of the enzyme, preventing substrate access .
Comparison with Similar Compounds
Similar Compounds
4-[(6-Aminopyrimidin-4-yl)amino]benzenesulfonamide: Shares the aminopyrimidine moiety but differs in the attached functional groups.
Pyrimido[4,5-d]pyrimidines: These compounds also contain fused pyrimidine rings and exhibit similar biological activities.
Uniqueness
6-(6-Aminopyrimidin-4-yl)-1H-indazol-3-amine is unique due to its specific combination of pyrimidine and indazole rings, which confer distinct chemical properties and biological activities. This makes it a valuable compound for targeted research in medicinal chemistry and materials science.
Properties
Molecular Formula |
C11H10N6 |
|---|---|
Molecular Weight |
226.24 g/mol |
IUPAC Name |
6-(6-aminopyrimidin-4-yl)-1H-indazol-3-amine |
InChI |
InChI=1S/C11H10N6/c12-10-4-8(14-5-15-10)6-1-2-7-9(3-6)16-17-11(7)13/h1-5H,(H2,12,14,15)(H3,13,16,17) |
InChI Key |
HPFOWDZQVBUEJJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1C3=CC(=NC=N3)N)NN=C2N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


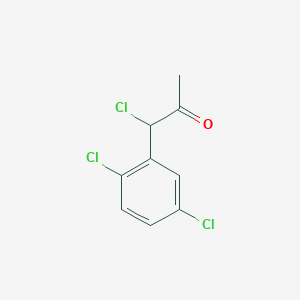
![9H-fluoren-9-ylmethyl N-[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[4-(hydroxymethyl)anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B14053385.png)

